8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Description
The compound 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.0³,⁷]trideca-1(9),3,5,10-tetraen-13-one is a polycyclic heterocyclic molecule featuring a tricyclic core with seven nitrogen atoms. Its structure includes two aromatic substituents: a 4-ethoxyphenyl group and a 3-methoxyphenyl group.
Properties
Molecular Formula |
C21H19N7O3 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O3/c1-3-31-14-9-7-12(8-10-14)19-16-17(13-5-4-6-15(11-13)30-2)23-24-20(29)18(16)22-21-25-26-27-28(19)21/h4-11,19H,3H2,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
NDJLHJBOXRWUHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC(=CC=C4)OC)NC5=NN=NN25 |
Origin of Product |
United States |
Biological Activity
The compound 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule characterized by its unique polycyclic structure and multiple substituents that may confer significant biological activity. This article reviews its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The compound features a tricyclic framework with several conjugated double bonds and functional groups like ethoxy and methoxy. Its molecular formula is , indicating a substantial molecular weight and complexity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| Functional Groups | Ethoxy (-O-CH2-CH3), Methoxy (-O-CH3) |
| Polycyclic Structure | Tricyclic with multiple double bonds |
Biological Activity
Research indicates that compounds with similar structures may exhibit diverse biological activities. The biological activity of 8-(4-ethoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is primarily investigated through its interaction with various biological targets.
The exact mechanisms remain under investigation but are believed to involve:
- Receptor Binding : Potential interactions with specific cellular receptors.
- Enzyme Inhibition : Possible inhibition of key enzymes involved in metabolic pathways.
- Antioxidant Activity : Structural features may contribute to free radical scavenging.
Case Studies and Research Findings
-
Anticancer Activity : Preliminary studies suggest that similar compounds have shown cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of tricyclic compounds exhibited significant inhibition of tumor growth in vitro and in vivo .
- Antimicrobial Properties : Compounds with ethoxy and methoxy groups have been reported to possess antimicrobial activity against bacteria and fungi .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through modulation of neurotransmitter systems .
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, a comparison with structurally similar compounds is essential:
| Compound Name | Key Differences | Reported Activities |
|---|---|---|
| 8-(3-methoxyphenyl)-10-phenyltetracyclo[6.3.0.02,6]hepta-1(9),3-diene | Different substituent on the phenyl group | Antitumor activity |
| 8-(2-hydroxyphenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-diene | Hydroxy group instead of ethoxy | Antimicrobial properties |
| 8-(4-bromophenyl)-10-phenyltetracyclo[6.3.0.02]hepta-1(9),3-diene | Bromine substituent affecting reactivity | Enhanced enzyme inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several tricyclic heterocycles documented in the literature. Key comparisons include:
Substituent Analysis :
- Electron-Donating vs. Withdrawing Groups : The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups in the target compound are electron-donating, increasing electron density in the aromatic rings. In contrast, the trifluoromethyl (-CF₃) group in ’s compound is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .
Heteroatom Arrangement and Core Structure
The heptazatricyclic core of the target compound distinguishes it from analogs with fewer nitrogen atoms (e.g., hexaazatricyclo in ). Key differences include:
- Aromaticity and Conjugation : The tricyclic framework supports extended π-conjugation, as seen in ’s thiazole-containing compound, which may enhance UV absorption or fluorescence properties.
Physical Properties and Spectroscopic Data
Comparative data from analogs suggest trends in melting points, spectroscopic signatures, and purity:
- Melting Points: Higher melting points (e.g., ) correlate with symmetric substituents (e.g., para-methoxy) and strong intermolecular forces.
- Spectroscopy : The C=O stretch in IR and aromatic proton shifts in NMR align with tricyclic ketones. Variations arise from substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
